![molecular formula C21H19N3O2S B4617273 2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4617273.png)
2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
2-{[(Phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core with a phenylsulfanylacetyl and pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of Phenylsulfanylacetyl Intermediate: This step involves the reaction of phenylthiol with chloroacetyl chloride in the presence of a base such as triethylamine to form phenylsulfanylacetyl chloride.
Amidation Reaction: The phenylsulfanylacetyl chloride is then reacted with 3-aminopyridine to form the intermediate 2-{[(phenylsulfanyl)acetyl]amino}pyridine.
Coupling with Benzamide: The final step involves coupling the intermediate with benzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[(Phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, while the pyridin-3-ylmethyl group can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Phenylsulfanyl)acetyl]amino}-N-(pyridin-2-ylmethyl)benzamide
- 2-{[(Phenylsulfanyl)acetyl]amino}-N-(pyridin-4-ylmethyl)benzamide
- 2-{[(Phenylsulfanyl)acetyl]amino}-N-(quinolin-3-ylmethyl)benzamide
Uniqueness
2-{[(Phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-[(2-phenylsulfanylacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)21(26)23-14-16-7-6-12-22-13-16/h1-13H,14-15H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJVQUBPGSGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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